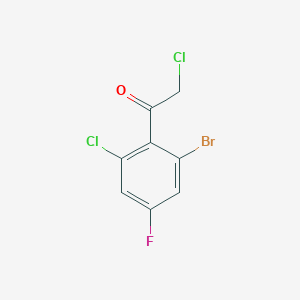

2'-Bromo-6'-chloro-4'-fluorophenacyl chloride

Description

Properties

IUPAC Name |

1-(2-bromo-6-chloro-4-fluorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-5-1-4(12)2-6(11)8(5)7(13)3-10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGWTEKQUTXICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)CCl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2'-Bromo-6'-chloro-4'-fluorophenacyl chloride, also known as Unii-19moj78E62, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a phenacyl chloride structure with halogen substitutions that may influence its reactivity and biological interactions. The IUPAC name for this compound is 5-(4-chlorophenyl)-N-phenyl-3-propan-2-yliminophenazin-2-amine. Its molecular formula is C27H23ClN4, and it has a molecular weight of 446.95 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It has been shown to modulate the activity of various proteins and enzymes within cells, affecting cellular pathways such as signal transduction and gene expression. The compound's mechanism involves binding to receptors or enzymes, which can lead to alterations in metabolic processes and cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.

- Anticancer Potential : The compound is being studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation in various cancer cell lines .

- Neuroprotective Effects : There is emerging evidence that this compound might have neuroprotective properties, particularly in models of neuropathic pain where it could modulate purinergic receptors like P2X4 .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell proliferation | |

| Neuroprotective | Modulation of P2X4 receptor |

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines. For instance, a study published in a peer-reviewed journal reported an IC50 value indicating effective inhibition at low concentrations.

- Neuropharmacology : Research focusing on the modulation of P2X4 receptors has identified this compound as a potential inhibitor, which could provide new avenues for treating neuropathic pain conditions. The study highlighted that the compound showed significant binding affinity and competitive inhibition characteristics .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound exhibited activity against specific bacterial strains, suggesting its utility in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound exhibits significant potential as an intermediate in the synthesis of pharmaceuticals. Its halogenated structure can enhance lipophilicity, which is often correlated with increased bioactivity. For instance, halogenated compounds are frequently used as building blocks in the development of anti-cancer agents and anti-inflammatory drugs due to their ability to interact favorably with biological targets .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 2'-Bromo-6'-chloro-4'-fluorophenacyl chloride can be synthesized to yield compounds with potent anticancer properties. For example, a study synthesized several derivatives that showed promising activity against various cancer cell lines, indicating the compound's utility in developing targeted cancer therapies .

Chemical Synthesis

Reagent in Organic Reactions

this compound serves as a versatile reagent in organic synthesis. It is often utilized for the introduction of phenacyl groups into other molecules, facilitating the creation of complex organic structures. The compound is particularly useful in reactions involving nucleophilic substitution and coupling reactions .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic substitution | Acetone, potassium carbonate, 20°C | 77% |

| Coupling reactions | Various solvents, reflux conditions | Variable |

Materials Science

Applications in Photopolymerization

The compound has been investigated for its role in photopolymerization processes. Its ability to absorb UV light and undergo radical formation makes it suitable for applications in coatings and adhesives. This property allows for the development of materials with enhanced durability and performance characteristics .

Environmental Chemistry

Potential for Environmental Monitoring

Due to its stability and reactivity, this compound can be employed as a marker for environmental studies. Its presence can be monitored to understand the degradation pathways of halogenated compounds in various ecosystems, contributing to environmental safety assessments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2'-bromo-6'-chloro-4'-fluorophenacyl chloride with four structurally related halogenated phenacyl derivatives, highlighting key differences in substituent positions, molecular weight, and applications.

Notes:

- †Molecular weight calculated based on formula C₈H₄BrCl₂FO.

Key Research Findings and Analysis

Substituent Position Effects: Reactivity: Bromine at the 2' position (as in 5'-bromo-2'-chloro-4'-fluorophenacyl chloride) may enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions. Crystallographic Behavior: Structural analogs (e.g., ’s 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol) demonstrate well-resolved crystal structures (R factor = 0.032), suggesting that halogenated phenacyl derivatives are amenable to X-ray diffraction studies using programs like SHELXL or ORTEP .

Safety and Handling :

- All halogenated phenacyl chlorides require rigorous safety measures. For example, 5'-bromo-2'-chloro-4'-fluorophenacyl chloride mandates the use of gloves, masks, and proper waste disposal to mitigate health hazards (H303, H313, H333 risk codes) .

Synthetic Applications :

- Compounds like 2',6'-dibromo-4'-fluorophenacyl chloride are pivotal in high-throughput synthesis pipelines due to their robustness in experimental phasing and compatibility with crystallographic software (e.g., SHELXC/D/E) .

Preparation Methods

General Synthetic Strategy

The synthesis of 2'-Bromo-6'-chloro-4'-fluorophenacyl chloride typically involves:

- Preparation of appropriately substituted phenyl precursors bearing bromo, chloro, and fluoro substituents at the 2', 6', and 4' positions respectively.

- Introduction of the phenacyl chloride moiety via acylation reactions, often using chloroacetyl chloride.

- Selective halogenation steps to install bromine and chlorine substituents at designated positions.

- Use of catalytic systems or ionic liquids to improve selectivity, yield, and environmental profile.

Preparation of Halogenated Phenyl Precursors

A key intermediate in the synthesis is the halogenated phenyl compound with bromine, chlorine, and fluorine substituents positioned correctly on the aromatic ring.

Bromination and Chlorination: Controlled bromination of ortho-chlorophenol derivatives under mild temperatures (10–60 °C) using bromine in the presence of nanometer-scale transition metal catalysts (e.g., transition element hydrochlorides) achieves high purity and yield (over 97%) of 2-bromo-4-chlorophenol analogs. The reaction requires careful temperature control to minimize by-products and optimize bromination efficiency.

Fluorination: Introduction of fluorine substituents is often achieved via starting materials such as para-fluoroaniline or fluorobenzene derivatives, which are then subjected to subsequent transformations.

Acylation to Form Phenacyl Chloride Derivative

The phenacyl chloride functionality is introduced via Friedel-Crafts acylation using chloroacetyl chloride.

Ionic Liquid Catalysis: A modern, environmentally friendly method involves reacting fluorobenzene derivatives with chloroacetyl chloride in aluminum chloride-type ionic liquids (e.g., [bmim]Cl-AlCl3 mixtures). This method operates at mild temperatures (0–30 °C), avoids the use of anhydrous aluminum chloride, reduces waste, and improves safety and environmental impact. The reaction proceeds with high conversion (>95%) and selectivity (~99.5%), yielding 2-chloro-4'-fluoroacetophenone intermediates that can be further functionalized.

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 0–30 °C |

| Molar ratio fluorobenzene:chloroacetyl chloride | 1.01–1.03 : 1 |

| Ionic liquid to chloroacetyl chloride molar ratio | 0.5 : 1 |

| Reaction time | ~30 minutes to 1.5 hours |

| Distillation temperature (reduced pressure) | 128–132 °C at 10 mmHg |

| Yield | 96.8–98.1% |

| Product purity | >99% |

This method allows direct distillation to isolate the product, with the ionic liquid recyclable, enhancing sustainability.

Selective Bromination of Fluoro-Substituted Acetanilides

For related compounds such as 2-bromo-4-fluoroacetanilide, a two-step process involving acetylation followed by bromination is reported:

Acetylation: Para-fluoroaniline reacts with glacial acetic acid and acetic anhydride at 55–100 °C for 1–3 hours to form fluoroacetanilide intermediates.

Bromination: Bromine is added at 45–55 °C, followed by hydrogen peroxide to facilitate the bromination at the 2-position. Decolorization and recrystallization yield high-purity brominated products with conversion rates above 90%.

This approach illustrates the importance of controlled bromination in the presence of fluorine substituents to achieve regioselectivity.

Summary Table of Key Preparation Steps and Conditions

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of ortho-chlorophenol | Ortho-chlorophenol + Br2 + nanocatalyst | 10–60 | 20–25 | >97.5 | Temperature control critical |

| Acylation in ionic liquid | Fluorobenzene + Chloroacetyl chloride + ionic liquid | 0–30 | 0.5–1.5 | 96.8–98.1 | Ionic liquid recyclable, green method |

| Bromination of fluoroacetanilide | Fluoroaniline acetylated intermediate + Br2 + H2O2 | 45–60 | 1–3 | >90 | High regioselectivity |

| Pd-catalyzed biphenyl coupling | 1-bromo-2-iodobenzene + 4-chlorophenylboronic acid + Pd catalyst | 80 | 4 | 94 | Useful for aromatic framework building |

Research Findings and Analytical Data

- High purity (>97%) and yield (>95%) are achievable with controlled temperature and molar ratios during bromination and acylation steps.

- Use of ionic liquids reduces hazardous waste and improves reaction selectivity compared to traditional Friedel-Crafts methods.

- Bromination reactions are exothermic; maintaining temperatures below 60 °C minimizes by-products.

- Recrystallization and decolorization steps (e.g., with sodium bisulfite) are essential for obtaining high-purity final products.

- Palladium-catalyzed cross-coupling provides efficient routes to complex halogenated aromatic intermediates.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 2'-Bromo-6'-chloro-4'-fluorophenacyl chloride?

- Methodological Answer: A combination of , , and NMR spectroscopy should be employed to resolve substituent positions and confirm halogen presence. Infrared (IR) spectroscopy can identify carbonyl stretching vibrations (~1700 cm) characteristic of the phenacyl group. High-resolution mass spectrometry (HRMS) validates the molecular formula (CHBrClFO, MW 251.48 g/mol). For crystalline samples, single-crystal X-ray diffraction using SHELX software for refinement provides definitive structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Due to its lachrymatory properties and moisture sensitivity, the compound must be stored under inert gas (e.g., argon) in a desiccator at -20°C. Use glass vials with PTFE-lined caps to prevent hydrolysis. Safety protocols, including fume hood use and personal protective equipment (PPE), are critical during handling .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer: Recrystallization from anhydrous dichloromethane/hexane mixtures minimizes decomposition. Column chromatography (silica gel, hexane/ethyl acetate gradient) can separate byproducts, but ensure solvents are rigorously dried to avoid acyl chloride hydrolysis. Monitor purity via thin-layer chromatography (TLC) with UV/fluorescence detection .

Advanced Research Questions

Q. How do steric and electronic effects of the halogen substituents influence reactivity in cross-coupling reactions?

- Methodological Answer: The bromine atom acts as a superior leaving group compared to chlorine in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. Computational modeling (e.g., DFT) can quantify substituent effects on charge distribution and transition states, guiding catalyst selection (e.g., Pd(PPh)) and reaction optimization .

Q. What strategies resolve contradictions in crystallographic data for halogenated acetophenones?

- Methodological Answer: Discrepancies in unit cell parameters or bond angles may arise from disorder in halogen positions. Use SHELXL’s PART instruction to model disorder and refine occupancy ratios. Validate with ORTEP-3 for graphical representation of thermal ellipsoids. Cross-check with NMR crystallography to correlate solid-state and solution-phase structures .

Q. How can researchers differentiate between competing reaction pathways in photochemical studies?

- Methodological Answer: Time-resolved UV-Vis spectroscopy and quantum yield measurements under controlled wavelength irradiation (e.g., 254 nm) identify dominant pathways (e.g., Norrish Type I vs. II). Isotopic labeling (e.g., ) and trapping experiments with radical scavengers (e.g., TEMPO) can isolate intermediates. Computational TD-DFT simulations predict excited-state behavior .

Q. What analytical approaches address conflicting NMR data for regioisomeric byproducts?

- Methodological Answer: Utilize 2D NMR techniques (HSQC, HMBC) to assign correlations between halogens and adjacent protons. Compare experimental chemical shifts with database values (e.g., Kanto Reagents Catalog entries for fluorinated analogs). For ambiguous cases, synthesize reference regioisomers via directed halogenation and validate via X-ray diffraction .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.